molecular formula C19H22N4O2 B2615580 N-(1-cyano-3-methylcyclohexyl)-2-[(1H-indol-2-yl)formamido]acetamide CAS No. 1384636-53-6

N-(1-cyano-3-methylcyclohexyl)-2-[(1H-indol-2-yl)formamido]acetamide

Cat. No. B2615580
CAS RN: 1384636-53-6
M. Wt: 338.411
InChI Key: RSJGTVFADNZUFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyano-3-methylcyclohexyl)-2-[(1H-indol-2-yl)formamido]acetamide, also known as CIML-001, is a novel small molecule inhibitor that has gained significant attention in recent years due to its potential as a therapeutic agent. CIML-001 is a selective inhibitor of a protein called NLRP3 inflammasome, which plays a crucial role in the immune response and inflammation.

Mechanism of Action

N-(1-cyano-3-methylcyclohexyl)-2-[(1H-indol-2-yl)formamido]acetamide works by inhibiting the NLRP3 inflammasome, which is a protein complex that plays a crucial role in the immune response and inflammation. The NLRP3 inflammasome is activated by a variety of stimuli, including microbial infection, cellular stress, and environmental toxins. Once activated, the NLRP3 inflammasome triggers the release of pro-inflammatory cytokines, which can lead to tissue damage and disease. N-(1-cyano-3-methylcyclohexyl)-2-[(1H-indol-2-yl)formamido]acetamide inhibits the activation of the NLRP3 inflammasome, thereby reducing inflammation and tissue damage.
Biochemical and Physiological Effects
N-(1-cyano-3-methylcyclohexyl)-2-[(1H-indol-2-yl)formamido]acetamide has been shown to have significant anti-inflammatory effects in a variety of animal models. It has been shown to reduce the production of pro-inflammatory cytokines, such as IL-1β and IL-18, and to reduce tissue damage in models of gout, rheumatoid arthritis, and inflammatory bowel disease. N-(1-cyano-3-methylcyclohexyl)-2-[(1H-indol-2-yl)formamido]acetamide has also been shown to have neuroprotective effects in models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1-cyano-3-methylcyclohexyl)-2-[(1H-indol-2-yl)formamido]acetamide is its selectivity for the NLRP3 inflammasome. This selectivity allows for targeted inhibition of the inflammasome without affecting other immune pathways. Another advantage is its potential as a therapeutic agent for a variety of diseases. However, there are also limitations to using N-(1-cyano-3-methylcyclohexyl)-2-[(1H-indol-2-yl)formamido]acetamide in lab experiments. One limitation is the need for specialized equipment and expertise in chemical synthesis. Another limitation is the need for animal models to study the effects of N-(1-cyano-3-methylcyclohexyl)-2-[(1H-indol-2-yl)formamido]acetamide in vivo.

Future Directions

There are several future directions for research on N-(1-cyano-3-methylcyclohexyl)-2-[(1H-indol-2-yl)formamido]acetamide. One direction is the development of more efficient and scalable synthesis methods for N-(1-cyano-3-methylcyclohexyl)-2-[(1H-indol-2-yl)formamido]acetamide. Another direction is the development of more potent and selective inhibitors of the NLRP3 inflammasome. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(1-cyano-3-methylcyclohexyl)-2-[(1H-indol-2-yl)formamido]acetamide and to identify potential side effects and limitations of its use as a therapeutic agent. Finally, clinical trials are needed to determine the safety and efficacy of N-(1-cyano-3-methylcyclohexyl)-2-[(1H-indol-2-yl)formamido]acetamide in humans.

Synthesis Methods

The synthesis of N-(1-cyano-3-methylcyclohexyl)-2-[(1H-indol-2-yl)formamido]acetamide involves a series of chemical reactions. The starting materials are 3-methylcyclohexanone and indole-2-carboxylic acid, which are reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-cyanosuccinimide to form the corresponding nitrile. The nitrile is then reduced to the corresponding amine, which is reacted with formic acid to form the formamide. Finally, the formamide is coupled with N-(1-cyano-3-methylcyclohexyl)-2-chloroacetamide to form N-(1-cyano-3-methylcyclohexyl)-2-[(1H-indol-2-yl)formamido]acetamide.

Scientific Research Applications

N-(1-cyano-3-methylcyclohexyl)-2-[(1H-indol-2-yl)formamido]acetamide has been extensively studied for its potential as a therapeutic agent for a variety of diseases. It has been shown to have anti-inflammatory effects and to be effective in treating inflammatory diseases such as gout, rheumatoid arthritis, and inflammatory bowel disease. N-(1-cyano-3-methylcyclohexyl)-2-[(1H-indol-2-yl)formamido]acetamide has also been shown to have potential as a treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative diseases.

properties

IUPAC Name

N-[2-[(1-cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-13-5-4-8-19(10-13,12-20)23-17(24)11-21-18(25)16-9-14-6-2-3-7-15(14)22-16/h2-3,6-7,9,13,22H,4-5,8,10-11H2,1H3,(H,21,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJGTVFADNZUFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)(C#N)NC(=O)CNC(=O)C2=CC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-3-methylcyclohexyl)-2-[(1H-indol-2-yl)formamido]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.